Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate: is a synthetic compound that belongs to the class of organolithium compounds It features a benzoimidazole core substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 5-position, with a lithium carboxylate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-fluoro-1H-benzo[d]imidazole-2-carboxylic acid.
Cyclopropylation: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to yield 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxamide.
Lithiation: The carboxamide is treated with n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78°C) to form the lithium salt, resulting in lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atom at the 5-position can undergo nucleophilic aromatic substitution (S_NAr) reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoimidazole core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Lithiation: The lithium carboxylate group can be involved in transmetalation reactions, where lithium is exchanged with other metals like magnesium or zinc.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Products would include derivatives where the fluorine atom is replaced by the nucleophile.
Oxidation: Oxidized forms of the benzoimidazole ring, potentially leading to quinone-like structures.
Reduction: Reduced forms of the benzoimidazole ring, possibly leading to dihydrobenzoimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Its ability to interact with biological targets could be explored for anticancer properties, particularly in targeting specific enzymes or receptors involved in cancer progression.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism by which lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzoimidazole core is known to bind to various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with the fluorine atom at the 7-position.
Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate: Features a tetrahydropyran group instead of a cyclopropyl group.
Uniqueness
Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the specific positioning of the cyclopropyl and fluorine substituents, which can influence its reactivity and interaction with biological targets. The presence of lithium also imparts unique properties, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
lithium;1-cyclopropyl-5-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.Li/c12-6-1-4-9-8(5-6)13-10(11(15)16)14(9)7-2-3-7;/h1,4-5,7H,2-3H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCIOCWGLGWLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=C(C=C3)F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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